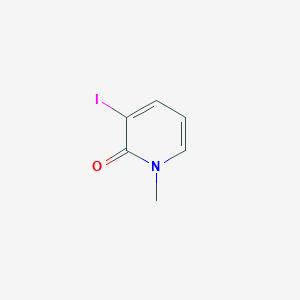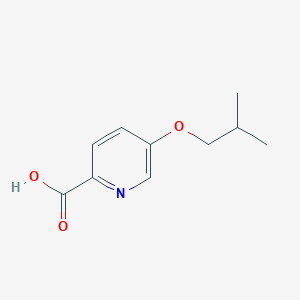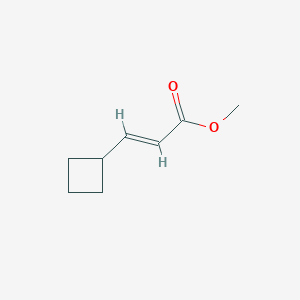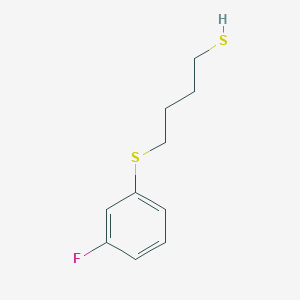
1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine typically involves multiple steps, starting with the preparation of the cyclopropylamine core[_{{{CITATION{{{2{Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1 ...](https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc03897a). One common approach is the reaction of cyclopropylamine with 2-fluoro-3-(trifluoromethyl)benzyl chloride under controlled conditions to form the desired compound[{{{CITATION{{{1{cas 1255733-83-5, N-cyclopropyl-3- (difluoromethyl)-5-fluoro-N- (2 ...](https://www.lookchem.com/CASArticleData_1255733-83-5.htm)[{{{CITATION{{{_2{Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via 2+1 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via 2+1 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or sodium azide (NaN3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological targets, making it useful in studying biological processes.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine stands out due to its unique combination of functional groups. Similar compounds include:
Cyclopropyl[2-fluoro-3-(trifluoromethyl)phenyl]methanamine
N-cyclopropyl-N-[substituted-benzyl]-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.
Propiedades
IUPAC Name |
1-cyclopropyl-N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N/c13-11-9(7-17-6-8-4-5-8)2-1-3-10(11)12(14,15)16/h1-3,8,17H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWQIIPZWFSRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=C(C(=CC=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Propan-2-yl N-[(piperidin-4-yl)methyl]-N-propylcarbamate](/img/structure/B7938580.png)
![Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]-](/img/structure/B7938590.png)

![5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B7938600.png)










